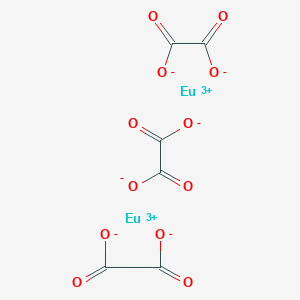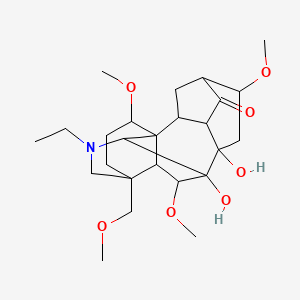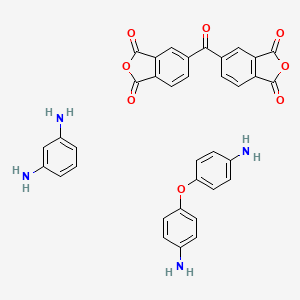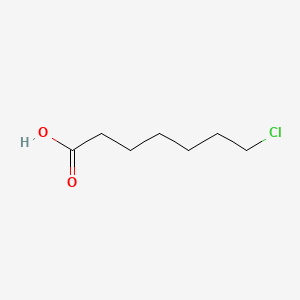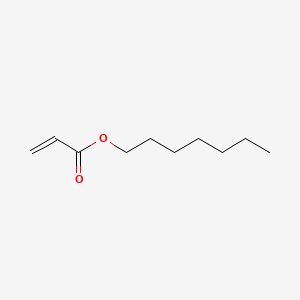
2-甲基-1,2,3,4-四氢喹喔啉
描述
2-Methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound with the molecular formula C9H12N2. It is a derivative of quinoxaline, characterized by the presence of a methyl group at the second position and a partially saturated ring system.
科学研究应用
2-Methyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating neurodegenerative diseases.
Industry: Utilized in the development of materials with specific electronic properties.
作用机制
Target of Action
Quinoxaline derivatives, a class to which this compound belongs, have been found to exhibit diverse biological activities, suggesting they interact with a variety of molecular targets .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with quinoxaline derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-Methyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with flavin-dependent amine oxidases, which are enzymes that catalyze the oxidation of amines using flavin adenine dinucleotide (FAD) as a cofactor . The nature of these interactions often involves the binding of 2-Methyl-1,2,3,4-tetrahydroquinoxaline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
2-Methyl-1,2,3,4-tetrahydroquinoxaline affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, 2-Methyl-1,2,3,4-tetrahydroquinoxaline can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoxaline involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 2-Methyl-1,2,3,4-tetrahydroquinoxaline can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1,2,3,4-tetrahydroquinoxaline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-1,2,3,4-tetrahydroquinoxaline is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-Methyl-1,2,3,4-tetrahydroquinoxaline has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-Methyl-1,2,3,4-tetrahydroquinoxaline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-Methyl-1,2,3,4-tetrahydroquinoxaline can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
2-Methyl-1,2,3,4-tetrahydroquinoxaline is involved in several metabolic pathways. It interacts with enzymes such as amine oxidases and cytochrome P450 enzymes, which play key roles in the metabolism of various compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. For example, the oxidation of 2-Methyl-1,2,3,4-tetrahydroquinoxaline by amine oxidases can lead to the production of reactive oxygen species, which can further impact cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Methyl-1,2,3,4-tetrahydroquinoxaline within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 2-Methyl-1,2,3,4-tetrahydroquinoxaline across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its overall activity and function, as well as its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of 2-Methyl-1,2,3,4-tetrahydroquinoxaline is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Methyl-1,2,3,4-tetrahydroquinoxaline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoxaline typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoxaline using a palladium catalyst under hydrogen gas . Another approach involves the reduction of 2-methylquinoxaline N-oxide with a suitable reducing agent such as zinc in acetic acid .
Industrial Production Methods
Industrial production methods for 2-Methyl-1,2,3,4-tetrahydroquinoxaline are not extensively documented. the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Catalytic hydrogenation remains a preferred method due to its efficiency and selectivity .
化学反应分析
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoxaline derivatives.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Similar structure but lacks the methyl group at the second position.
1,2,3,4-Tetrahydroisoquinoline: Contains an isoquinoline core instead of a quinoxaline core.
2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Contains an additional methyl group at the second position.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern and partially saturated ring system, which confer distinct chemical and biological properties. Its methyl group at the second position enhances its reactivity and potential for functionalization compared to its unsubstituted counterparts .
属性
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGRBAYSEQEFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6640-55-7 | |
| Record name | NSC48966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)

